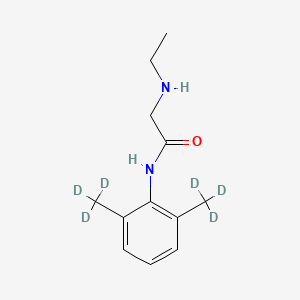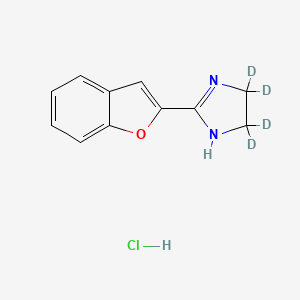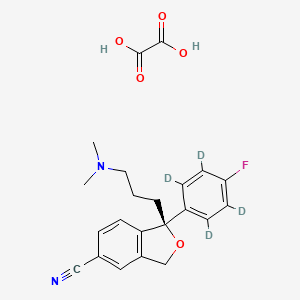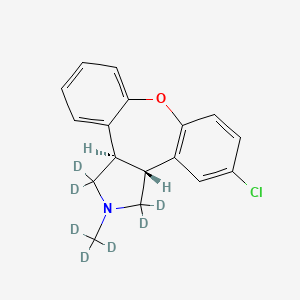
CB1R Allosteric modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1R Allosteric modulator 1 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). CB1R is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hunger, memory, gastrointestinal activity, and pain management . The modulation of CB1R can be achieved through allosteric modulators, which bind to a site distinct from the orthosteric site, providing a means to fine-tune receptor activity without directly competing with endogenous ligands .
Preparation Methods
The synthesis of CB1R Allosteric modulator 1 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
CB1R Allosteric modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific functional groups and reaction conditions employed.
Scientific Research Applications
CB1R Allosteric modulator 1 has a wide range of scientific research applications, including:
Mechanism of Action
CB1R Allosteric modulator 1 exerts its effects by binding to an allosteric site on the CB1R, distinct from the orthosteric site where endogenous ligands bind . This binding induces conformational changes in the receptor, modulating its activity and signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These effects result in the modulation of various physiological processes, such as pain perception, appetite, and mood .
Comparison with Similar Compounds
CB1R Allosteric modulator 1 can be compared with other similar compounds, such as:
Cannabidiol (CBD): A natural compound that acts as a negative allosteric modulator of CB1R, modulating its activity without directly competing with endogenous ligands.
The uniqueness of this compound lies in its specific binding affinity and modulatory effects on CB1R, which can be fine-tuned to achieve desired therapeutic outcomes without the adverse effects associated with direct CB1R activation .
Properties
Molecular Formula |
C24H24ClN3O |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3-piperidin-1-ylphenyl)phenyl]urea |
InChI |
InChI=1S/C24H24ClN3O/c25-20-10-12-21(13-11-20)26-24(29)27-22-8-4-6-18(16-22)19-7-5-9-23(17-19)28-14-2-1-3-15-28/h4-13,16-17H,1-3,14-15H2,(H2,26,27,29) |
InChI Key |
IHEWBSPQLGLBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


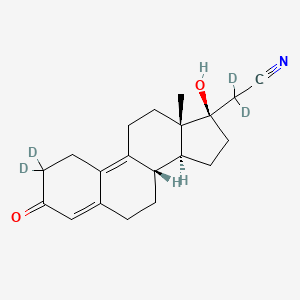
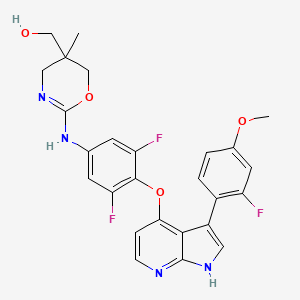
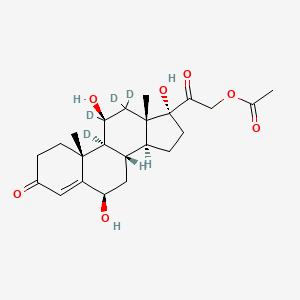
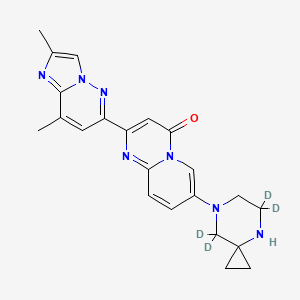
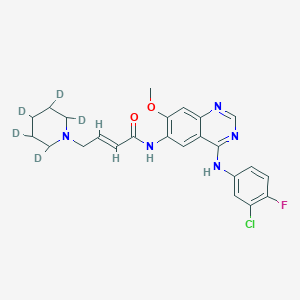
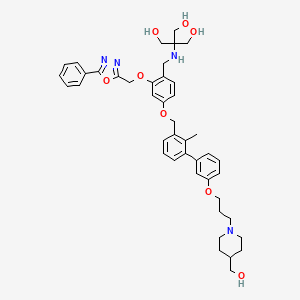
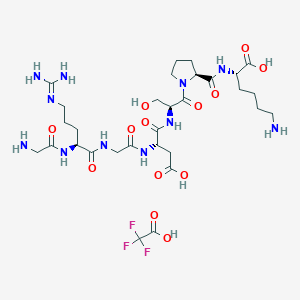
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
